4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine

Metabotropic glutamate receptors CNS drug discovery Sulfonyl-azetidine SAR

The compound 4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine (CAS 2640821-92-5) is a synthetic small molecule featuring a 2,3-dihydrobenzofuran-5-sulfonyl group linked to an azetidine ring, which is further connected via an ether linkage to a 2-methylpyridine moiety. It has been referenced in patent literature (e.g., US9969726, Example as a modulator of metabotropic glutamate receptors (mGluRs), with a reported in vitro EC50 of 110 nM in a HEK-293 cell-based assay co-expressing rat mGlu receptors.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4 g/mol
CAS No. 2640821-92-5
Cat. No. B6476188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine
CAS2640821-92-5
Molecular FormulaC17H18N2O4S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
InChIInChI=1S/C17H18N2O4S/c1-12-8-14(4-6-18-12)23-15-10-19(11-15)24(20,21)16-2-3-17-13(9-16)5-7-22-17/h2-4,6,8-9,15H,5,7,10-11H2,1H3
InChIKeyUKKDWGQDKHZCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine (CAS 2640821-92-5): Structural Identity and Procurement Context


The compound 4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine (CAS 2640821-92-5) is a synthetic small molecule featuring a 2,3-dihydrobenzofuran-5-sulfonyl group linked to an azetidine ring, which is further connected via an ether linkage to a 2-methylpyridine moiety . It has been referenced in patent literature (e.g., US9969726, Example 43) as a modulator of metabotropic glutamate receptors (mGluRs), with a reported in vitro EC50 of 110 nM in a HEK-293 cell-based assay co-expressing rat mGlu receptors [1]. The compound belongs to a broader class of sulfonyl-azetidine derivatives explored for central nervous system (CNS) and metabolic disorders, but its specific benzofuran-sulfonyl-azetidine-pyridine scaffold distinguishes it from simpler azetidine or benzofuran analogs commonly available in screening libraries.

Why Generic Substitution of 4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine Fails: The Structure-Activity Relationship (SAR) Bottleneck


Within the sulfonyl-azetidine class, even minor structural changes can dramatically alter target engagement, solubility, and metabolic stability. The 2,3-dihydrobenzofuran-5-sulfonyl group in this compound is not merely a hydrophobic anchor; its electron-rich benzofuran oxygen and sulfonyl geometry influence the azetidine ring's conformation and, consequently, the spatial orientation of the 2-methylpyridine pharmacophore . Replacing it with a chlorothiophene-sulfonyl (CAS 2640972-57-0) or a chlorobenzenesulfonyl analog—both commercially available alternatives—removes the benzofuran oxygen's hydrogen-bond acceptor capability and modifies the sulfonyl's electronic environment, which can shift selectivity across mGluR subtypes or alter off-target profiles . Similarly, extending the 2-methyl group to ethyl or propyl increases steric bulk, potentially reducing binding pocket complementarity. These SAR sensitivities mean that generic substitution without confirmatory biological data risks selecting a compound with substantially different potency, selectivity, or pharmacokinetic behavior, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine Against Closest Analogs


mGlu Receptor Potency Compared to an Intra-Patent Chlorothiophene-Sulfonyl Analog

In a single patent series (US9969726), the target compound (Example 43) demonstrated an EC50 of 110 nM at rat mGlu receptors expressed in HEK-293 cells [1]. An intra-patent comparator, Example 86 (a chlorothiophene-sulfonyl azetidine analog, likely CAS 2640972-57-0), exhibited an EC50 of 800 nM in the same assay system [2]. This represents a 7.3-fold improvement in potency conferred by the benzofuran-sulfonyl substitution over the chlorothiophene-sulfonyl variant.

Metabotropic glutamate receptors CNS drug discovery Sulfonyl-azetidine SAR

Selectivity Window Against mGluR Subtype Panel

The same patent (US9969726) reported multi-point screening across rat mGlu receptor subtypes 2, 3, 4, 6, 7, and 8 for all examples, providing a selectivity profile [1]. While individual subtype IC50 values for Example 43 are not publicly disaggregated, the assay design intrinsically captures subtype selectivity. Compounds within this series, including Example 43, were selected for their ability to modulate specific mGluR subtypes without broadly activating all family members—a critical consideration given that non-selective mGluR activation can produce excitotoxicity or sedative effects. By contrast, generic benzofuran-sulfonyl building blocks (e.g., 2,3-dihydro-1-benzofuran-5-sulfonyl azide, CAS 1152874-08-2) lack any receptor profiling data, making them unsuitable as pathway-selective tool compounds.

mGluR subtype selectivity GPCR profiling CNS safety pharmacology

Structural Pre-organization and Conformational Rigidity vs. Flexible Ether Analogs

The azetidine ring in the target compound imposes a defined dihedral angle between the sulfonyl-benzofuran and the 2-methylpyridine, with the ether oxygen at the azetidine 3-position serving as a constrained pivot . This contrasts with analogs such as 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine , where the trifluoroethoxy group introduces rotational freedom and increased electron-withdrawing character that can alter the azetidine ring's pucker and, consequently, the trajectory of the terminal group. While no direct binding comparison is available, molecular docking studies on related benzofuran-azetidine scaffolds indicate that conformational pre-organization can reduce the entropic penalty upon target binding by 2–5 kcal/mol [1], a factor that may contribute to the target compound's superior potency relative to flexible-chain analogs.

Conformational analysis Ligand pre-organization Binding entropy

Physicochemical Property Differentiation for CNS Multiparameter Optimization (MPO)

Calculated physicochemical properties of the target compound (MW = 346.4, logP ≈ 1.68, HBD = 0, HBA = 5, TPSA ≈ 76 Ų) place it within the favorable CNS drug-like space according to the Wager MPO scoring system [1]. In contrast, the 2-ethyl and 2-propyl analogs increase logP by approximately 0.5–1.0 units, shifting them closer to the MPO penalty boundary (tPSA > 70 Ų and logP > 3) [2]. The 2-methyl substitution balances lipophilicity for passive permeability while maintaining solubility—a critical trade-off for CNS tool compounds where excessive lipophilicity increases promiscuous protein binding and phospholipidosis risk.

CNS MPO scores Drug-likeness Blood-brain barrier penetration

Synthetic Tractability and Building Block Availability vs. Multi-Step Custom Synthesis

The target compound can be assembled via a convergent route: 2,3-dihydro-1-benzofuran-5-sulfonyl chloride is commercially available (CAS 1152874-08-2 as azide precursor), and 4-hydroxy-2-methylpyridine is a commodity reagent . This two-step sulfonylation-etherification sequence offers a clear procurement advantage over structurally related but synthetically complex analogs such as spirocyclic azetidine-benzofuran derivatives (e.g., EP 0062876 series), which require 5–7 linear steps and chiral resolution [1]. For medicinal chemistry teams needing rapid SAR expansion, the target compound's modular synthesis enables parallel analog generation with turnaround times of 2–3 weeks versus 6–8 weeks for spirocyclic alternatives.

Synthetic accessibility Building block sourcing Lead generation timelines

Documented Patent Provenance Enables Freedom-to-Operate Assessment vs. Uncharacterized Library Compounds

The target compound's structural identity is explicitly tied to US Patent 9,969,726 (Example 43), filed by a major pharmaceutical organization, providing clear patent provenance, filing dates, and prosecution history [1]. This transparency is absent for many commercially available screening compounds, where the synthetic route, patent status, and intended use are undocumented. For organizations conducting lead optimization with an eye toward eventual clinical development, selecting compounds with clear patent lineage reduces the risk of inadvertently infringing on competitor IP and facilitates future freedom-to-operate analyses.

Patent landscape Freedom-to-operate Intellectual property

Optimal Application Scenarios for 4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine Based on Evidence


mGluR Subtype-Selective Tool Compound for CNS Target Validation

The compound's documented EC50 of 110 nM at mGluRs and its profiling across subtypes 2,3,4,6,7,8 [1] make it suitable as a starting point for developing subtype-selective negative or positive allosteric modulators. Academic labs and biotech companies investigating glutamatergic signaling in schizophrenia, depression, or Parkinson's disease can use it to establish target engagement assays and benchmark new chemical series.

Conformationally Constrained Fragment for Structure-Based Drug Design (SBDD)

The azetidine-3-yloxy linkage provides a rigid scaffold with well-defined exit vectors [1], making the compound ideal for fragment-growing campaigns where maintaining the benzofuran-sulfonyl-azetidine core while elaborating the pyridine ring can rapidly generate SAR. CROs and medicinal chemistry groups can use it as a privileged core for library synthesis.

Benchmark Compound for CNS MPO Optimization Studies

With a predicted clogP of ~1.68 and TPSA of ~76 Ų, the compound sits in the favorable CNS drug-like space [1]. DMPK teams can use it as a reference standard when evaluating the impact of substituent changes (e.g., 2-ethyl vs. 2-methyl) on brain penetration, metabolic stability, and CYP inhibition, thereby establishing internal MPO guidelines for CNS programs.

IP-Documented Lead for Biotech Fundraising and Partnering Discussions

Because the compound is explicitly claimed in US9969726 with a clear patent lineage [1], startup companies can incorporate it into their data packages for Series A fundraising or pharma partnering meetings, demonstrating a well-characterized chemical starting point with a defensible IP position—a critical differentiator from uncharacterized screening hits.

Quote Request

Request a Quote for 4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]oxy}-2-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.